6-Chloro-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid
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Overview
Description
6-Chloro-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 6th position and a carboxylic acid group at the 8th position of the triazolopyridine ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and yields the desired product in good-to-excellent yields . The reaction conditions usually involve heating the reactants at 140°C for a few hours.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and mechanochemical methods are promising for industrial applications due to their efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the carboxylic acid group.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted triazolopyridine derivatives, which can have enhanced biological activities .
Scientific Research Applications
6-Chloro-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-Chloro-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound acts on enzymes and receptors in biological systems, such as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors.
Pathways Involved: It modulates various signaling pathways, including the ERK signaling pathway, which is crucial for cell proliferation and survival.
Comparison with Similar Compounds
1,2,4-Triazolo[1,5-A]pyrimidine: This compound shares a similar triazole ring structure but differs in the position of nitrogen atoms and functional groups.
1,2,4-Triazolo[1,5-A]pyridine: A closely related compound without the chlorine atom and carboxylic acid group.
Uniqueness: 6-Chloro-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and carboxylic acid group enhances its reactivity and potential as a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C7H4ClN3O2 |
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Molecular Weight |
197.58 g/mol |
IUPAC Name |
6-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-1-5(7(12)13)6-9-3-10-11(6)2-4/h1-3H,(H,12,13) |
InChI Key |
VAYRGLJPJCORID-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC=NN2C=C1Cl)C(=O)O |
Origin of Product |
United States |
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